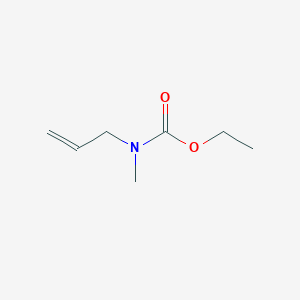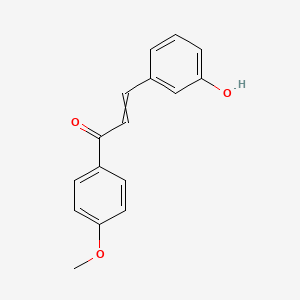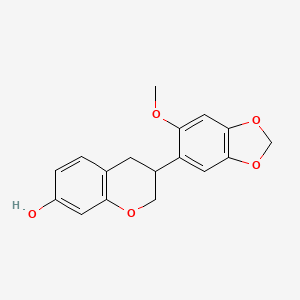
2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine is a fluorinated organic compound with the molecular formula C5F12N2. It is known for its high thermal stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine typically involves the reaction of hexafluoroacetone with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding imidazolidine oxides.
Reduction: Formation of partially or fully reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine compounds.
Scientific Research Applications
2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to participate in unique interactions with enzymes and other biomolecules, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)but-2-ene: Another fluorinated compound with similar thermal stability and chemical properties.
Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol: Known for its use in the synthesis of fluorinated polymers and materials.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Used in the preparation of cyclic and acyclic polyfluorosiloxanes.
Uniqueness
2,2,4,4,5,5-Hexafluoro-1,3-bis(trifluoromethyl)imidazolidine stands out due to its unique imidazolidine ring structure, which imparts distinct chemical reactivity and stability. Its high degree of fluorination also contributes to its exceptional thermal and chemical resistance, making it suitable for specialized applications in various fields .
Properties
CAS No. |
74554-48-6 |
|---|---|
Molecular Formula |
C5F12N2 |
Molecular Weight |
316.05 g/mol |
IUPAC Name |
2,2,4,4,5,5-hexafluoro-1,3-bis(trifluoromethyl)imidazolidine |
InChI |
InChI=1S/C5F12N2/c6-1(7)2(8,9)19(4(13,14)15)5(16,17)18(1)3(10,11)12 |
InChI Key |
BYJSYBARPJVKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(N(C(N1C(F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


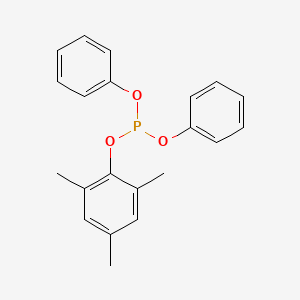
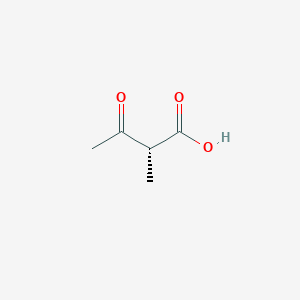

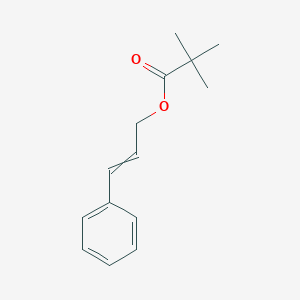
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
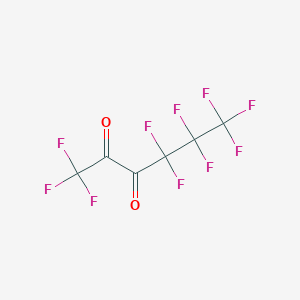

![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
